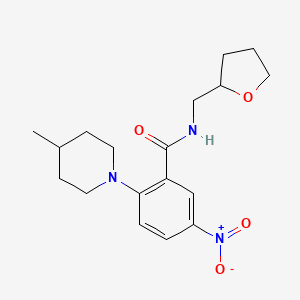![molecular formula C17H25N3O4 B4237451 3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate](/img/structure/B4237451.png)
3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate
Vue d'ensemble
Description
3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate, also known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the pyrrolidine family and has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and biochemistry. One of the most promising applications of this compound is in the study of the brain and nervous system. This compound has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of neurological processes. This makes it a useful tool for studying the role of this receptor in the brain.
Mécanisme D'action
The mechanism of action of 3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been found to bind to this receptor with high affinity and to modulate its activity in a way that is not fully understood.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, this compound has been found to modulate the activity of other receptors, including the NMDA receptor and the dopamine transporter. It has also been found to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are many potential future directions for research on 3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate. One area of interest is the development of new compounds that are more selective for the sigma-1 receptor. Another area of interest is the study of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and cancer. Additionally, the development of new methods for synthesizing this compound and related compounds could lead to the discovery of new drugs with therapeutic potential.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied for its potential applications in scientific research. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. While its mechanism of action is not fully understood, this compound has been found to have a variety of biochemical and physiological effects. Future research on this compound and related compounds could lead to the discovery of new drugs with therapeutic potential.
Propriétés
IUPAC Name |
acetic acid;3-[4-(dimethylamino)anilino]-1-propylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.C2H4O2/c1-4-9-18-14(19)10-13(15(18)20)16-11-5-7-12(8-6-11)17(2)3;1-2(3)4/h5-8,13,16H,4,9-10H2,1-3H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBFHUSMZNHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4237373.png)
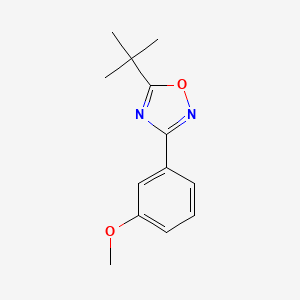
![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4237381.png)
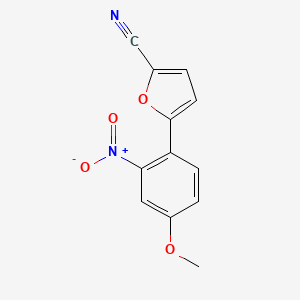
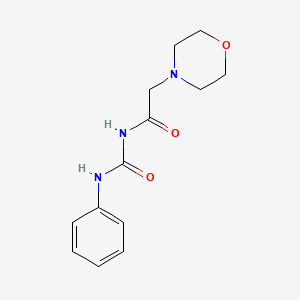
![3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate](/img/structure/B4237393.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B4237417.png)
![3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4237438.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B4237481.png)
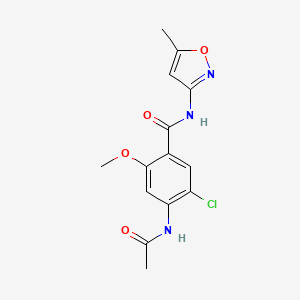
![N-(5-chloro-2-methoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4237499.png)
